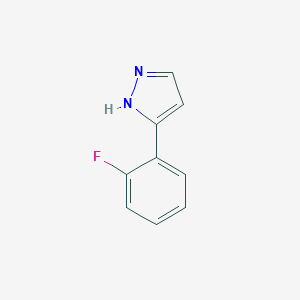

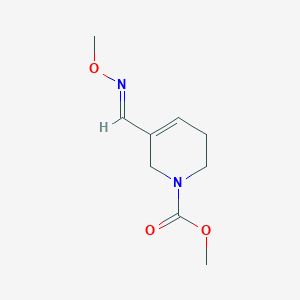

3-(2-Fluorophenyl)-1H-pyrazole

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving “3-(2-Fluorophenyl)-1H-pyrazole” are not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Fluorophenyl)-1H-pyrazole” are not explicitly mentioned in the available resources .

Applications De Recherche Scientifique

Cancer Research

“3-(2-Fluorophenyl)-1H-pyrazole” and its derivatives have shown potential in cancer research . For instance, imidazo[1,2-a]pyridine, a framework that can be synthesized from this compound, has shown great promise in the treatment of cancer due to the ability of many of its derivatives to inhibit a variety of kinases .

Antibacterial Activity

This compound has also been found to exhibit antibacterial activity. This makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Activity

In addition to its antibacterial properties, “3-(2-Fluorophenyl)-1H-pyrazole” has also demonstrated antifungal activity. This suggests that it could be used in the development of antifungal medications.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives for various applications . For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Domino Reactions

A N-2-pyridyl-β-ketoamide precursor of “3-(2-Fluorophenyl)-1H-pyrazole” was shown to be a suitable precursor to the hitherto unknown 3-arylmethyleneimidazo[1,2-a]pyridin-2(3H)-one framework via a domino process comprising bromination, intramolecular nucleophilic substitution, and keto-enol tautomerism stages .

Construction of Diversity-Oriented Libraries

Fused heterocyclic compounds bearing bridgehead nitrogen atoms, which can be synthesized from “3-(2-Fluorophenyl)-1H-pyrazole”, are very relevant in the construction of diversity-oriented libraries . These libraries are crucial in drug discovery and development.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as the mitochondrial-targeted furazano [3,4-b]pyrazine named bam15, selectively reduce bioenergetic coupling efficiency . Another compound, N-({(2S)-1-[(3R)-3-AMINO-4-(2-FLUOROPHENYL)BUTANOYL]PYRROLIDIN-2-YL}METHYL)BENZAMIDE, targets Dipeptidyl peptidase 4 .

Mode of Action

For instance, the compound BAM15 increases proton leak and over time, diminishes cell proliferation, migration, and ATP production .

Biochemical Pathways

For example, a study on medium for organ culture revealed differences in the expression of some compounds, with a total of 173 metabolites annotated and 36 pathways enriched by pathway analysis .

Pharmacokinetics

The terminal elimination half-life and plasma clearance values were 73.6 min and 0.482 L/min/kg, respectively .

Result of Action

For instance, BAM15 was found to decrease mitochondrial membrane potential, induce apoptosis, and accumulate reactive oxygen species in cells .

Orientations Futures

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNGOFHHOGORBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379189 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-1H-pyrazole | |

CAS RN |

149739-32-2 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)

![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)

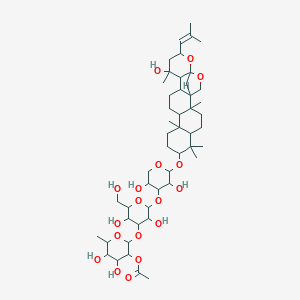

![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

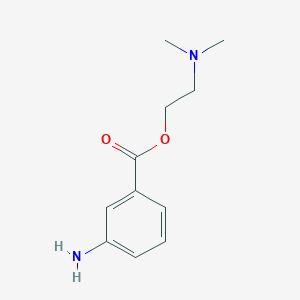

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)